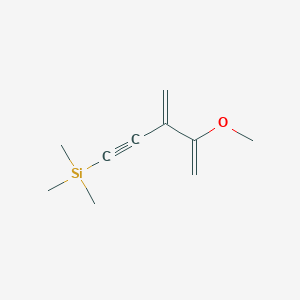
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and reactivity. This compound features a trimethylsilyl group attached to a methoxy-substituted pentenynyl chain, making it a valuable intermediate in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected methoxyalkene. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to react with a trimethylsilyl-protected methoxyalkene under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions include various substituted alkenes, alkanes, and functionalized silanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including elastomers and resins.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane involves its reactivity with various reagents to form new chemical bonds. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy and alkyne groups provide sites for further functionalization, enabling the synthesis of diverse compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxy-3-methylidenepent-4-en-1-yl)pyridine: Similar structure but with a pyridine ring instead of a trimethylsilyl group.
(4-Methoxy-3-methylidenepent-4-en-1-yl)benzene: Features a benzene ring, offering different reactivity and applications.
Uniqueness
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a methoxy-substituted pentenynyl chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
88092-36-8 |
|---|---|
Molekularformel |
C10H16OSi |
Molekulargewicht |
180.32 g/mol |
IUPAC-Name |
(4-methoxy-3-methylidenepent-4-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C10H16OSi/c1-9(10(2)11-3)7-8-12(4,5)6/h1-2H2,3-6H3 |
InChI-Schlüssel |
IPZNGUVMEMLBKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C(=C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


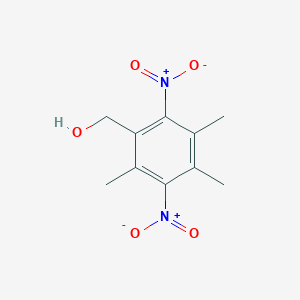
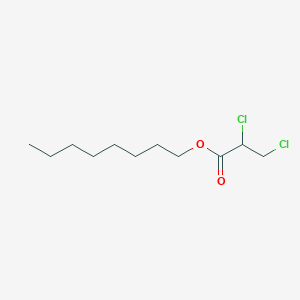
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
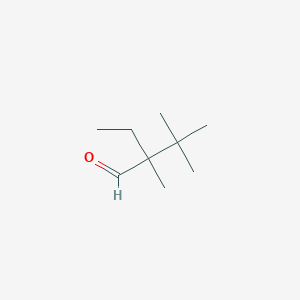

![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
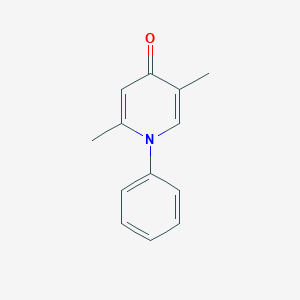
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)



![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
